

Physical and chemical properties of 4-Methoxybutanoic acid

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Compound of Interest

Compound Name: 4-Methoxybutanoic acid

Cat. No.: B1359805

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An In-depth Technical Guide to **4-Methoxybutanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block

4-Methoxybutanoic acid (CAS No: 29006-02-8) is a versatile organic compound that is gaining traction as a valuable intermediate in the fine chemical and pharmaceutical industries. [1] Its structure is deceptively simple, featuring a four-carbon aliphatic chain with two distinct functional groups: a terminal carboxylic acid and a terminal methoxy ether. This bifunctionality is the cornerstone of its chemical utility, providing two reactive handles for synthetic transformations. The carboxylic acid moiety offers a site for derivatization through reactions like esterification, amidation, and reduction, while the methoxy group introduces polarity and can be cleaved under specific acidic conditions.[1]

This unique arrangement makes **4-methoxybutanoic acid** an attractive building block for creating more complex molecular architectures. In the context of drug development, it can serve as a flexible linker or a scaffold fragment. Derivatives of the closely related 4-hydroxybutanoic acid have been investigated as ligands for γ -hydroxybutyrate (GHB) receptors, suggesting a potential role for methoxy--substituted analogues in modulating central nervous system targets.[2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and handling, offering a critical resource for scientists leveraging this compound in their research.

Molecular and Structural Data

The fundamental identity of **4-Methoxybutanoic acid** is defined by its molecular formula and structure. These identifiers are crucial for database searches, regulatory submissions, and analytical characterization.

Identifier	Value	Source
CAS Number	29006-02-8	[3]
Molecular Formula	C ₅ H ₁₀ O ₃	[1][3]
Molecular Weight	118.13 g/mol	[1][3]
Canonical SMILES	COCCCC(=O)O	[1]
InChI	InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)	[1]
InChIKey	VRRCYIFZBSJBAT-UHFFFAOYSA-N	[1]

Physical Properties

4-Methoxybutanoic acid is typically supplied as a colorless to light yellow liquid.[1] Its physical characteristics are summarized below. It is important to note a discrepancy in the reported boiling point in the literature; one source reports a value of 218-228 °C at atmospheric pressure, while another reports 146-147 °C.[1] This may be due to differences in measurement conditions or purity and should be considered during experimental design, particularly for purification by distillation.

Property	Value	Unit
Physical State	Liquid (at 20°C)	-
Appearance	Colorless to light yellow clear liquid	-
Boiling Point	218.4 ± 23.0 (at 760 mmHg)	°C
Density	1.1 ± 0.1	g/cm ³
Flash Point	91.6 ± 16.1	°C
Refractive Index	1.423	-
Solubility	Soluble in polar solvents (water, alcohols)	-
Storage Temperature	-20	°C

Data compiled from Vulcanchem.[1] and United States Biological.[3]

Chemical Properties and Reactivity

Acidity

The carboxylic acid group imparts moderate acidity to the molecule, typical for short-chain aliphatic acids. While an experimentally determined pKa value is not readily available in peer-reviewed literature, it is expected to be in the range of 4.5 to 5.0, similar to other butanoic acid derivatives. This acidity dictates its behavior in acid-base reactions, allowing for the formation of carboxylate salts with bases.

Reactivity Profile

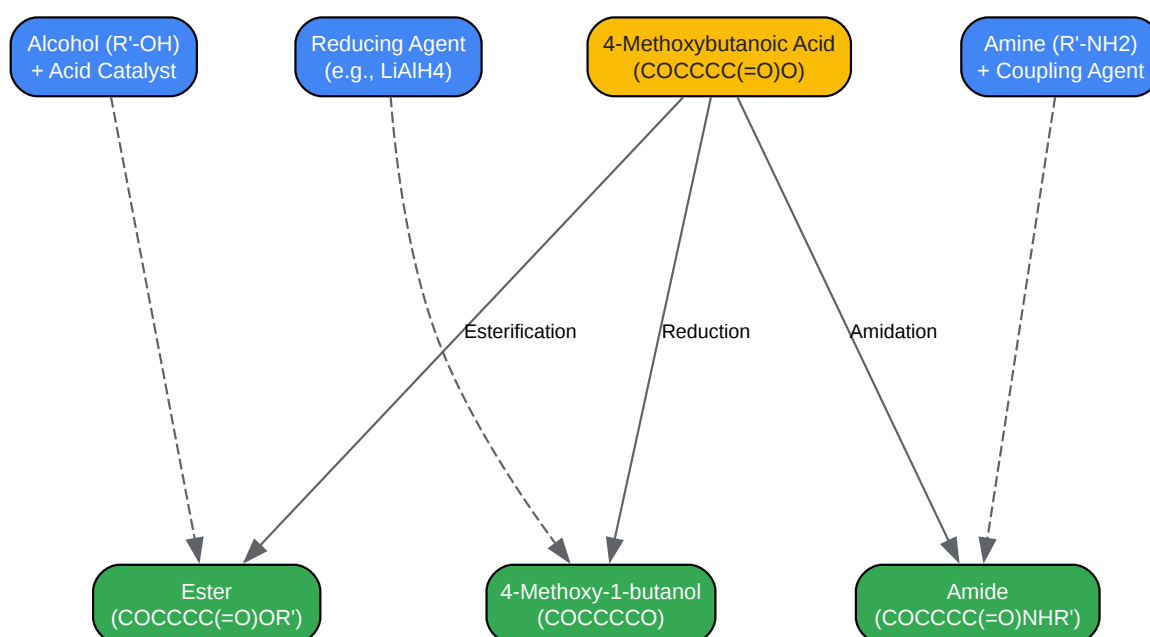
The dual functionality of **4-methoxybutanoic acid** allows for a range of chemical transformations, making it a versatile synthetic intermediate.

- **Carboxylic Acid Reactions:** The -COOH group is the primary site of reactivity. It readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[1] It can also be converted to amides via coupling with amines, or

reduced to the corresponding primary alcohol, 4-methoxy-1-butanol, using appropriate reducing agents.

- **Ether Group Reactivity:** The methoxy group ($-\text{OCH}_3$) is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding alcohol, γ -hydroxybutyric acid (GHB), or its lactone form, γ -butyrolactone (GBL).

Key Reactions of 4-Methoxybutanoic Acid



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Caption: Major reaction pathways involving the carboxylic acid group.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **4-methoxybutanoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show four distinct signals. The methoxy group protons ($-\text{OCH}_3$) would appear as a sharp singlet around 3.3 ppm. The methylene group adjacent to the ether oxygen ($-\text{CH}_2-\text{O}$) would be a triplet around 3.4-3.6 ppm. The methylene group alpha to the carbonyl ($-\text{CH}_2-\text{COOH}$) would appear as a triplet around 2.3-2.5 ppm. The central methylene group ($-\text{CH}_2-$) would be a multiplet (quintet or sextet) around 1.8-2.0 ppm. The acidic proton of the carboxyl group would appear as a broad singlet far downfield, typically above 10 ppm, and its visibility can depend on the solvent and concentration.^[4]
- ^{13}C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in unique chemical environments: the carbonyl carbon (~ 175 -180 ppm), the carbon attached to the ether oxygen (~ 70 ppm), the methoxy carbon (~ 58 ppm), and the two central methylene carbons (~ 25 -35 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the range of 2500 - 3300 cm^{-1} due to the O-H stretching of the carboxylic acid. A sharp, strong absorption peak will appear around 1700 - 1725 cm^{-1} corresponding to the C=O (carbonyl) stretch. A distinct C-O stretching band for the ether linkage is expected around 1050 - 1150 cm^{-1} .

Synthesis and Purification

Representative Synthesis: Hydrolysis of Methyl 4-methoxybutanoate

A common and straightforward laboratory synthesis involves the base-catalyzed hydrolysis of the corresponding methyl ester, which is commercially available.

Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-methoxybutanoate (1.0 eq). Add a 2M aqueous solution of sodium hydroxide (NaOH) (1.5 eq) and ethanol (as a co-solvent to aid miscibility) in sufficient volume to dissolve the ester.
- **Reflux:** Heat the mixture to reflux (approximately 80 - $90\text{ }^\circ\text{C}$) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

- **Work-up:** Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Acidification:** Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2 using 2M hydrochloric acid (HCl). The product, **4-methoxybutanoic acid**, will separate or can be extracted.
- **Extraction:** Extract the acidified mixture three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- **Drying and Isolation:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude acid can be purified by vacuum distillation if necessary to yield a clear, colorless liquid.

Alternative Synthesis from γ -Butyrolactone (GBL)

Industrially, GBL is a common precursor for butyric acid derivatives.[5][6] A potential route to **4-methoxybutanoic acid** involves the ring-opening of GBL with sodium methoxide to form sodium 4-methoxybutanoate, followed by acidic workup. This method avoids the use of an oxidant.

Applications in Research and Drug Development

4-Methoxybutanoic acid serves primarily as a versatile intermediate. Its bifunctional nature allows it to act as a linker, connecting two different molecular fragments in a larger molecule. This is particularly useful in drug design for optimizing pharmacokinetic properties or for creating bivalent ligands.

A key area of interest stems from its relationship to γ -hydroxybutyric acid (GHB). Derivatives of 4-hydroxybutanoic acid are known to be ligands for GHB-specific receptors in the central nervous system.[2] The synthesis of analogues, such as **4-methoxybutanoic acid** derivatives, represents a rational approach to developing novel agonists or antagonists with potentially therapeutic applications for sleep disorders, anxiety, and other neurological conditions.[2]

Safety and Handling

4-Methoxybutanoic acid is classified as harmful if swallowed and requires careful handling in a laboratory setting.

- GHS Classification: Warning (GHS07)
- Hazard Statements: H302 (Harmful if swallowed)
- Precautionary Statements:
 - P264: Wash hands thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
 - P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid contact with skin, eyes, and clothing.[8]
- Store in a tightly sealed container in a cool, dry place, as recommended at -20°C for long-term stability.[3]

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